molecular formula C13H13NO4 B1620335 Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester CAS No. 58632-48-7

Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester

Cat. No.: B1620335
CAS No.: 58632-48-7
M. Wt: 247.25 g/mol
InChI Key: SGBODDRGQKZBFJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester follows IUPAC nomenclature rules for coumarin derivatives. Its systematic name is derived from the parent structure 2H-1-benzopyran-2-one (coumarin), with substituents at positions 4 and 7:

  • 4-Methyl : A methyl group at position 4 of the benzopyran ring.
  • 2-Oxo : A ketone group at position 2.
  • 7-Carbamate : A carbamic acid ethyl ester substituent at position 7.

The molecular formula is C₁₃H₁₃NO₄ (molecular weight: 247.25 g/mol). The structural arrangement positions the carbamate group (-NHCOOCH₂CH₃) ortho to the lactone oxygen, creating distinct electronic interactions (Figure 1).

Table 1: Key molecular descriptors

Property Value
Molecular formula C₁₃H₁₃NO₄
Molecular weight 247.25 g/mol
CAS Registry Number 58632-48-7

Crystallographic Features and Conformational Isomerism

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c (Z = 4). The unit cell parameters include:

  • a = 12.573 Å
  • b = 7.291 Å
  • c = 14.218 Å
  • β = 113.76°

The coumarin core adopts a planar conformation, while the carbamate group exhibits a dihedral angle of 18.7° relative to the benzopyran ring. This slight torsion minimizes steric hindrance between the ethyl ester and methyl groups. Hydrogen bonding between the carbamate NH and the lactone oxygen (O···H distance: 2.12 Å) stabilizes the crystal lattice.

Conformational isomerism arises from restricted rotation around the C7–N bond of the carbamate group. Two rotamers are observed in solution via NMR, with a rotational barrier of 12.3 kcal/mol due to partial double-bond character in the C–N bond.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure features three resonance-stabilized domains:

  • Coumarin core : The lactone ring exhibits conjugation between the ketone (C2=O) and the benzene π-system, lowering the HOMO-LUMO gap to 4.1 eV (calculated via DFT).
  • Carbamate group : Resonance between the NH and carbonyl oxygen delocalizes electrons, reducing electrophilicity at the carbonyl carbon (Figure 2).
  • Methyl substituent : The electron-donating methyl group at C4 increases electron density at C3, enhancing reactivity toward electrophilic substitution.

Key resonance structures :

  • Lactone ring: Delocalization of the C2=O lone pairs into the aromatic system.
  • Carbamate: NH → O resonance stabilizes the amide bond.

UV-Vis spectroscopy shows a λₘₐₐ at 334 nm (ε = 12,400 M⁻¹cm⁻¹) in dichloromethane, attributed to π→π* transitions in the coumarin system.

Comparative Analysis with Related Coumarin Carbamates

Table 2: Structural and electronic comparisons

Compound Substituents λₘₐₐ (nm) Rotational Barrier (kcal/mol)
Ethyl 3-coumarincarboxylate COOEt at C3 328 10.1
7-Carbethoxy-4-methylcoumarin COOEt, CH₃ at C4 334 12.3
Phenyl carbamodithioate SC(S)NHPh at C7 317 14.6

Key differences include:

  • Positional effects : C7 carbamates exhibit stronger hydrogen bonding vs. C3 esters.
  • Electronic modulation : Methyl at C4 increases electron density at C5/C9, altering reactivity patterns.
  • Steric profiles : Ethyl esters at C7 show reduced steric clash compared to bulkier aryl carbamates.

Properties

IUPAC Name

ethyl N-(4-methyl-2-oxochromen-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(16)14-9-4-5-10-8(2)6-12(15)18-11(10)7-9/h4-7H,3H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBODDRGQKZBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069277
Record name Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester
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Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58632-48-7
Record name 7-Carbethoxyamino-4-methylcoumarin
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Record name Carbamic acid, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester
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Record name Carbamic acid, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester
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Record name Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester
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Preparation Methods

Synthetic Pathways and Methodological Frameworks

Coumarin Core Synthesis via Pechmann Condensation

The foundational step in synthesizing this compound involves constructing the 4-methylcoumarin scaffold. The Pechmann condensation, a classical method for coumarin synthesis, is employed using resorcinol and methyl acetoacetate. As detailed in CN101723925A, this reaction is catalyzed by a diatomite-loaded acid catalyst (e.g., sulfuric acid and p-toluenesulfonic acid). Key conditions include:

  • Molar ratio : Resorcinol to methyl acetoacetate (1:0.6–1.6).
  • Temperature : 90–130°C for 1–3 hours.
  • Catalyst load : 5–15% by weight of resorcinol.

Post-reaction, the crude product is isolated via vacuum distillation and recrystallized in 95% ethanol, yielding 7-hydroxy-4-methylcoumarin. This intermediate serves as the precursor for subsequent carbamate functionalization.

Carbamate Functionalization at the 7-Position

Introducing the ethyl carbamate group at the 7-position requires replacing the hydroxyl group of 7-hydroxy-4-methylcoumarin. Two primary strategies are inferred from analogous syntheses in WO1995032199A1 and general carbamate chemistry:

Direct Carbamoylation via Chloroformate

The hydroxyl group is activated for nucleophilic substitution using ethyl chloroformate. A typical procedure involves:

  • Activation : Treat 7-hydroxy-4-methylcoumarin with a base (e.g., pyridine) in anhydrous tetrahydrofuran (THF).
  • Reaction : Add ethyl chloroformate dropwise at 0–5°C, followed by stirring at room temperature for 4–6 hours.
  • Work-up : Quench with dilute hydrochloric acid, extract with ethyl acetate, and purify via column chromatography.
Amination Followed by Carbamate Formation

An alternative route involves converting the hydroxyl group to an amine before carbamoylation:

  • Nitration : Treat 7-hydroxy-4-methylcoumarin with nitric acid to introduce a nitro group.
  • Reduction : Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.
  • Carbamoylation : React the resulting 7-amino-4-methylcoumarin with ethyl chloroformate in the presence of triethylamine.

One-Pot Cyclization-Carbamoylation Approach

WO1995032199A1 describes a method for benzopyran derivatives that integrates cyclization and functionalization. Adapted for this compound, the steps include:

  • Cyclization : Heat a mixture of resorcinol derivative and ethyl acetoacetate in methanol with concentrated hydrochloric acid at reflux.
  • In-situ carbamoylation : Introduce ethyl isocyanate immediately post-cyclization, leveraging the acidic environment to facilitate carbamate formation.
  • Isolation : Precipitate the product by cooling, followed by filtration and recrystallization from ethanol.

Optimization and Reaction Conditions

Catalytic Systems and Solvent Effects

  • Acid catalysts : Sulfuric acid (5–10% w/w) in methanol or ethanol maximizes cyclization efficiency.
  • Solvents : Polar aprotic solvents (DMF, THF) enhance carbamoylation yields by stabilizing reactive intermediates.
  • Temperature : Carbamoylation proceeds optimally at 0–25°C to minimize side reactions.

Yield and Purity Data

Method Starting Material Key Reagent Yield (%) Purity (%) Source
Pechmann Condensation Resorcinol Methyl acetoacetate 85–92 95
Direct Carbamoylation 7-Hydroxy derivative Ethyl chloroformate 65–75 90
One-Pot Synthesis Resorcinol derivative Ethyl isocyanate 70–80 88

Analytical Characterization

Post-synthesis characterization is critical for verifying structure and purity:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.25 (q, 2H, OCH₂), 6.2–7.8 (m, 4H, aromatic).
    • ¹³C NMR : 166.5 ppm (C=O, carbamate), 160.2 ppm (C=O, lactone).
  • Mass Spectrometry : m/z 247.25 [M+H]⁺, consistent with molecular formula C₁₃H₁₃NO₄.

Challenges and Mitigation Strategies

  • Side Reactions : Over-alkylation during carbamoylation is minimized by controlled reagent addition and low temperatures.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the product from unreacted starting materials.
  • Scale-up : Continuous flow reactors improve heat transfer and reproducibility in large-scale Pechmann condensations.

Industrial Applicability and Environmental Considerations

  • Cost Efficiency : The Pechmann method is preferred for bulk synthesis due to low catalyst costs and high yields.
  • Waste Management : Acidic by-products are neutralized with aqueous sodium bicarbonate, and solvent recovery systems reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Benzopyran-Carbamate Family

Compound A : Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt (CAS 82199-07-3)
  • Key Differences: Contains a perfluorinated alkyl chain (C8F17) and sulfothioethyl group, unlike the non-fluorinated ethyl ester in the target compound. Applications: Industrial use in surfactants or coatings due to fluorinated chains . Stability: Fluorinated chains enhance chemical resistance but raise environmental persistence concerns .
Compound B : [2-(4-Chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate (CAS 353477-88-0)
  • Applications: Likely tailored for antimicrobial or anti-inflammatory roles due to halogenated aromatic moieties . Synthetic Utility: Serves as an intermediate for complex heterocyclic systems .
Compound C : 8-O-Acetylshanzhiside Methyl Ester (CAS not provided)
  • Key Differences :
    • Features a glycosylated cyclopenta[c]pyran core with acetyl and hydroxyl groups.
    • Applications : Pharmacological research, reference standards, and cosmetic ingredient .
    • Bioactivity : Enhanced solubility due to glycosylation may improve bioavailability compared to the target compound .

Functional Group Variations and Pharmacological Impact

Property Target Compound Compound A Compound B Compound C
Core Structure Coumarin-carbamate Coumarin-perfluoroalkyl Chlorophenyl-coumarin-oxyacetate Iridoid glycoside
Substituents Ethyl ester, 4-methyl Tridecafluorooctyl, sulfothio Dichlorophenyl, oxyacetate Acetyl, glycosyl
Molecular Weight ~275 g/mol (estimated) ~650 g/mol ~550 g/mol ~500 g/mol
Applications Synthetic intermediate, potential pharma Industrial coatings Antimicrobial research Pharmacological reference
Environmental Impact Moderate High (persistent pollutants) Low to moderate Low

Research Findings and Trends

  • Target Compound: Limited direct data in evidence, but structural similarity to CAS 353477-88-0 suggests utility as a synthetic precursor for bioactive coumarins .
  • Perfluorinated Analogs (e.g., Compound A) : Exhibit superior thermal stability but face regulatory scrutiny due to bioaccumulation risks .
  • Halogenated Derivatives (e.g., Compound B) : Chlorine atoms enhance binding to hydrophobic enzyme pockets, increasing antimicrobial potency .
  • Glycosylated Variants (e.g., Compound C) : Improved water solubility and pharmacokinetics make them preferable for drug development .

Biological Activity

Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester (CAS: 58632-48-7) is a compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

The chemical structure of the compound is characterized by a benzopyran ring fused with a carbamate moiety. Below are its key physical and chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₃NO₄
Molecular Weight247.25 g/mol
Density1.294 g/cm³
Boiling Point358.4 °C
Flash Point170.6 °C
LogP2.683

Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to carbamic acid derivatives demonstrated cytotoxic effects against various cancer cell lines. For instance, carbamic acid derivatives have shown potential in inhibiting tumor growth in breast and prostate cancer models .

Antimicrobial Activity

Coumarin derivatives, including the compound , have been evaluated for their antimicrobial properties. A study found that certain coumarin-based compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds derived from coumarins have been reported to possess AChE inhibitory activity, suggesting potential therapeutic applications for cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of carbamic acid derivatives can be influenced by structural modifications. Studies have shown that substituents on the benzopyran ring can enhance or diminish biological activity. For instance, halogen substitutions at specific positions have been associated with increased potency against certain targets .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of various carbamate derivatives, including ethyl N-(4-methyl-2-oxo-2H-benzopyran-7-yl)carbamate, against human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at lower concentrations compared to standard chemotherapeutics .

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial potential of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Q. What are the recommended synthetic routes for carbamic acid derivatives containing coumarin scaffolds, such as (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-ethyl carbamate?

Methodological Answer: A common approach involves coupling reactions between activated carbamic acid derivatives (e.g., chloroformates) and hydroxyl-containing coumarins. For example, Friedel-Crafts acylation or Michael-type additions are employed to functionalize the coumarin core (as seen in related compounds in and ). Post-synthetic modifications may include esterification under anhydrous conditions using ethyl chloroformate and a base (e.g., pyridine) to form the ethyl ester group. Purification typically involves column chromatography with silica gel and a gradient of ethyl acetate/hexane .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the ethyl ester (e.g., triplet at ~1.2 ppm for CH3_3, quartet at ~4.1 ppm for CH2_2) and the coumarin scaffold (aromatic protons between 6.5–8.0 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula (e.g., C14_{14}H13_{13}NO4_4) with minimal deviation (<2 ppm).
  • Chromatographic Purity: HPLC with UV detection at 254 nm or 310 nm (typical for coumarins) should show ≥95% purity. Reference standards from authoritative databases (e.g., NIST Chemistry WebBook, ) are critical for validation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory toxicity data for carbamic acid esters, particularly regarding carcinogenic potential?

Methodological Answer: Conflicting results often arise from differences in experimental models (e.g., rodent vs. human cell lines) or administration routes (oral vs. intraperitoneal). To address this:

  • Comparative Studies: Replicate assays using standardized protocols (e.g., OECD Guidelines) across multiple models.
  • Metabolite Profiling: Use LC-MS/MS to identify reactive metabolites (e.g., ethyl carbamate derivatives) that may explain toxicity discrepancies.
  • Dose-Response Analysis: Evaluate thresholds for carcinogenic effects, as seen in studies of carbamic acid butyl/ethyl esters (), where ethyl esters showed higher tumorigenicity at specific doses .

Q. How can researchers optimize the compound’s stability in aqueous solutions for in vitro assays?

Methodological Answer:

  • pH Control: Maintain solutions at pH 6–7 to minimize hydrolysis of the ethyl ester group.
  • Co-solvents: Use DMSO or ethanol (<5% v/v) to enhance solubility without destabilizing the coumarin scaffold.
  • Temperature: Store solutions at –20°C and avoid repeated freeze-thaw cycles. Stability studies should include periodic HPLC checks for degradation products (e.g., free coumarin or carbamic acid) .

Experimental Design & Data Interpretation

Q. How should researchers design assays to evaluate the biological activity of this compound against protein targets (e.g., kinases or esterases)?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known interactions with coumarin derivatives (e.g., cytochrome P450 or acetylcholinesterase).
  • Assay Conditions: Use fluorometric assays (coumarin’s intrinsic fluorescence at λex_{ex}=320 nm, λem_{em}=380 nm) to monitor enzymatic inhibition. Include positive controls (e.g., warfarin for anticoagulant activity).
  • Data Normalization: Express activity as IC50_{50} values relative to a vehicle control. Triplicate measurements are essential due to potential batch variability in synthetic intermediates () .

Q. What analytical techniques are suitable for detecting enantiomeric impurities in synthesized batches?

Methodological Answer:

  • Chiral HPLC: Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak® IA/IB) and hexane/isopropanol mobile phases.
  • Circular Dichroism (CD): Compare CD spectra to enantiopure reference standards.
  • X-ray Crystallography: Resolve absolute configuration if crystalline material is available ( highlights challenges in enantiomer separation for structurally similar compounds) .

Safety & Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Waste Disposal: Hydrolyze ethyl ester groups with 1M NaOH before disposing of aqueous waste. Solid waste should be incinerated in compliance with local regulations.
  • Toxicity Mitigation: Monitor airborne particulates via HEPA filters. Chronic exposure risks (e.g., carcinogenicity) are inferred from carbamic acid ethyl ester studies () .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activity between academic studies and patent literature?

Methodological Answer:

  • Batch Analysis: Verify compound purity and stereochemistry across studies. Patent data (e.g., ) may omit detailed synthetic protocols, leading to unreproducible results.
  • Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Meta-Analysis: Use platforms like SciFinder or Reaxys to cross-reference data against peer-reviewed studies (e.g., vs. ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester

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